

# An In-Depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2,6-diphenylpyrimidine

Cat. No.: B189500

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## Introduction

**4-Chloro-2,6-diphenylpyrimidine** is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core, substituted with two phenyl groups and a reactive chlorine atom, makes it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological research. The stable pyrimidine scaffold, combined with the reactive chloro group at the 4-position, allows for further functionalization and the creation of diverse chemical libraries for drug discovery.<sup>[1]</sup> This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **4-Chloro-2,6-diphenylpyrimidine**.

## Molecular Properties and SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for **4-Chloro-2,6-diphenylpyrimidine** is a unique identifier that describes its two-dimensional structure. This notation is essential for cheminformatics and computational chemistry applications.

SMILES Notation: C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl<sup>[2]</sup>

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>11</sub> ClN <sub>2</sub>	--INVALID-LINK--[2]
Molecular Weight	266.72 g/mol	--INVALID-LINK--[2]
CAS Number	29509-91-9	--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA)	25.78 Å <sup>2</sup>	--INVALID-LINK--[2]
logP	4.464	--INVALID-LINK--[2]
Hydrogen Bond Acceptors	2	--INVALID-LINK--[2]
Hydrogen Bond Donors	0	--INVALID-LINK--[2]
Rotatable Bonds	2	--INVALID-LINK--[2]

## Synthesis of 4-Chloro-2,6-diphenylpyrimidine

The synthesis of **4-Chloro-2,6-diphenylpyrimidine** can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

- 2,4,6-trichloropyrimidine
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrabutylammonium bromide
- Sodium hydroxide
- Toluene

- Water

#### Procedure:

- In a reaction vessel, combine 2,4,6-trichloropyrimidine and phenylboronic acid in toluene and water.
- Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and tetrabutylammonium bromide.
- Add sodium hydroxide to the mixture.
- Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.
- Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the mixture to room temperature.
- Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **4-Chloro-2,6-diphenylpyrimidine**.

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

## Applications in Drug Discovery

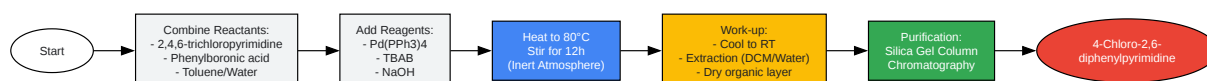
While specific biological activity data for **4-Chloro-2,6-diphenylpyrimidine** is not extensively available in the public domain, its structural motifs are prevalent in a wide range of biologically active compounds. The pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with various biological targets. Derivatives of 4,6-diarylpyrimidines have shown potential as anti-tubercular agents and dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and tubulin, which are important targets in oncology.[3]

The primary utility of **4-Chloro-2,6-diphenylpyrimidine** lies in its role as a key intermediate for the synthesis of more complex molecules. The reactive chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines. This feature is widely exploited in the development of kinase inhibitors, where an aniline moiety is often introduced at this position to interact with the hinge region of the kinase ATP-binding site.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of **4-Chloro-2,6-diphenylpyrimidine** via a Suzuki-Miyaura cross-coupling reaction.



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Synthesis workflow for **4-Chloro-2,6-diphenylpyrimidine**.

## Conclusion

**4-Chloro-2,6-diphenylpyrimidine** is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis via Suzuki-Miyaura cross-coupling and the reactivity of its chloro-substituent make it an attractive starting material for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the prevalence of the 4,6-diphenylpyrimidine scaffold in potent kinase inhibitors and other biologically active molecules underscores its importance for further investigation by researchers and scientists in the development of novel therapeutics. Future studies focused on the biological evaluation of **4-Chloro-2,6-diphenylpyrimidine** and its derivatives are warranted to fully elucidate their therapeutic potential.

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## References

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